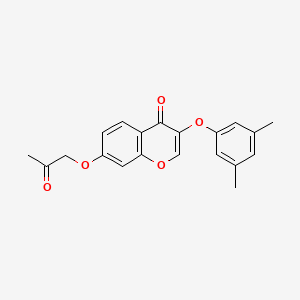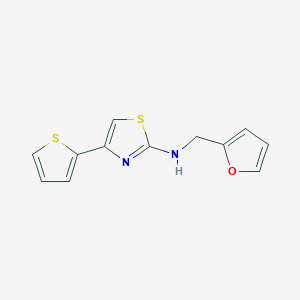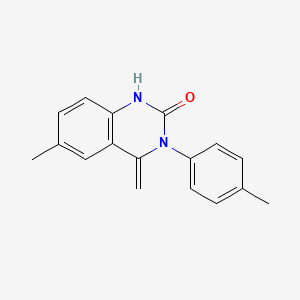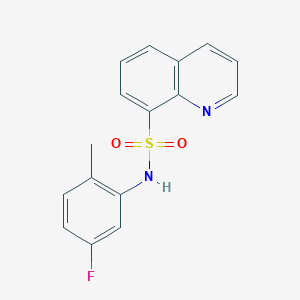![molecular formula C17H15N3O3S B5691884 N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide](/img/structure/B5691884.png)
N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide, also known as TDM-1, is a promising anticancer drug that has shown great potential in the treatment of breast cancer. TDM-1 is a conjugate of trastuzumab, a monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2), and DM1, a potent cytotoxic agent. The combination of these two compounds allows for targeted delivery of the cytotoxic agent to HER2-positive cancer cells, while minimizing the toxicity to normal cells.
作用機序
The mechanism of action of N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide involves the targeted delivery of DM1 to HER2-positive cancer cells. Trastuzumab binds to the HER2 receptor on the surface of cancer cells, allowing for the internalization of this compound into the cancer cell. Once inside the cancer cell, DM1 is released from the trastuzumab-DM1 conjugate and binds to tubulin, a protein involved in cell division. This binding inhibits cell division, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a favorable safety profile in clinical trials, with fewer side effects compared to standard chemotherapy regimens. The most common side effects of this compound include fatigue, nausea, and thrombocytopenia. This compound has also been shown to have a lower incidence of cardiac toxicity compared to other HER2-targeted therapies.
実験室実験の利点と制限
N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide has several advantages for lab experiments, including its targeted delivery to HER2-positive cancer cells, its potent cytotoxic activity, and its favorable safety profile. However, this compound is a complex molecule that requires specialized expertise in chemical synthesis and bioconjugation. In addition, this compound is expensive to produce and may not be readily available for all research laboratories.
将来の方向性
There are several future directions for the research and development of N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide. One area of focus is the identification of biomarkers that can predict response to this compound. This would allow for the selection of patients who are most likely to benefit from this compound treatment. Another area of focus is the investigation of this compound in combination with other therapies, such as immune checkpoint inhibitors, to enhance its efficacy. Finally, the development of new conjugates that target other cancer-specific antigens could expand the use of this compound to other types of cancer.
合成法
N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide is synthesized through a multi-step process that involves the conjugation of trastuzumab and DM1. The first step involves the modification of trastuzumab with a reactive linker, which allows for the attachment of DM1. The modified trastuzumab is then conjugated to DM1 through a chemical bond, resulting in the formation of this compound. The synthesis method of this compound is complex and requires specialized expertise in chemical synthesis and bioconjugation.
科学的研究の応用
N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of HER2-positive breast cancer. In a phase III clinical trial, this compound was found to significantly improve progression-free survival and overall survival in patients with HER2-positive metastatic breast cancer, compared to standard chemotherapy regimens. This compound has also shown promise in the neoadjuvant setting, where it has been used to shrink tumors prior to surgery. In addition to breast cancer, this compound is being investigated for the treatment of other HER2-positive cancers, such as gastric and bladder cancer.
特性
IUPAC Name |
N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-16(12-8-11-4-1-2-5-13(11)22-10-12)18-9-15-19-17(23-20-15)14-6-3-7-24-14/h1-7,12H,8-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSHQYXVSRBSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NCC3=NOC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{2-[(1S*,5R*)-6-benzyl-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-2-oxoethyl}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5691817.png)

![4-(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5691831.png)
![2-methyl-5-{[(4-methylphenyl)thio]methyl}-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5691838.png)
![(3R*,5R*)-N-{2-[(4-methylphenyl)thio]ethyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5691861.png)
![1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5691868.png)
![1-{4-[(4S)-4-hydroxy-3,3,4-trimethyl-1-piperidinyl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5691876.png)
![2-propyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5691882.png)

![2-[(4-chlorophenyl)amino]-N'-cycloheptylideneacetohydrazide](/img/structure/B5691888.png)
![3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5691895.png)